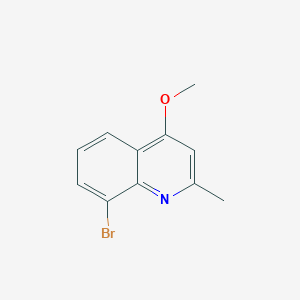

8-Bromo-4-methoxy-2-methylquinoline

Description

Significance of Quinoline (B57606) Derivatives in Advanced Chemical Research

Quinoline derivatives are recognized as "privileged scaffolds" in medicinal chemistry due to their consistent appearance in a multitude of biologically active compounds. nih.govorientjchem.org This versatile framework is a key component in numerous pharmaceuticals with a wide spectrum of therapeutic activities, including antimalarial, antibacterial, anticancer, and anti-inflammatory properties. nih.govorientjchem.orgnih.gov For instance, the world-renowned antimalarial drugs quinine (B1679958) and chloroquine (B1663885) are based on the quinoline structure. nih.gov The ability to introduce various substituents onto the quinoline ring system allows chemists to modulate the compound's biological activity, selectivity, and pharmacokinetic properties, making it a cornerstone in modern drug discovery. researchgate.net Beyond medicine, quinoline derivatives are also utilized as ligands, sensors, and luminescent materials. researchgate.net

Overview of Halogenated and Alkoxy-Substituted Quinolines

The introduction of halogen atoms and alkoxy groups to the quinoline scaffold significantly influences its electronic properties and biological activity. Halogenated quinolines, for example, have been investigated for their potent antibacterial and biofilm-eradicating activities. nih.gov The presence of a halogen, such as bromine, can enhance the lipophilicity of the molecule, potentially improving its ability to cross cell membranes. Furthermore, halogens can participate in halogen bonding, a type of non-covalent interaction that can influence molecular recognition and binding to biological targets.

Alkoxy groups, such as a methoxy (B1213986) group (-OCH3), are electron-donating and can increase the electron density of the quinoline ring system. quinoline-thiophene.com This can affect the molecule's reactivity in electrophilic substitution reactions and can also influence its binding affinity to target proteins. nih.gov The combination of both halogen and alkoxy substituents on the quinoline core can lead to synergistic effects, creating compounds with unique and potent biological profiles. For instance, the development of radiohalogenated 8-hydroxyquinoline (B1678124) derivatives is being pursued for medical imaging applications. nih.gov

Research Context of 8-Bromo-4-methoxy-2-methylquinoline within Contemporary Heterocyclic Chemistry

Within the broad field of heterocyclic chemistry, this compound emerges as a specific polysubstituted quinoline. While extensive research exists on quinoline derivatives as a class, the specific research context for this particular compound is more niche. Its structure, featuring a bromine atom at the 8-position, a methoxy group at the 4-position, and a methyl group at the 2-position, suggests its potential as an intermediate in the synthesis of more complex molecules. The substituents on the ring provide multiple points for further chemical modification.

The synthesis of various substituted quinolines is a topic of significant interest, with numerous methods being developed to achieve high selectivity and functional group tolerance. researchgate.netacs.org The presence of the bromo, methoxy, and methyl groups on this compound offers a platform for a variety of chemical transformations, making it a valuable building block in organic synthesis. For example, the bromine atom can be a site for cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds.

Below are tables detailing some of the properties and related compounds of interest in the study of substituted quinolines.

| Property | Value |

| Molecular Formula | C11H10BrNO |

| Molecular Weight | 252.11 g/mol |

| CAS Number | 927800-62-2 |

| Physical Form | Solid |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H10BrNO |

|---|---|

Molecular Weight |

252.11 g/mol |

IUPAC Name |

8-bromo-4-methoxy-2-methylquinoline |

InChI |

InChI=1S/C11H10BrNO/c1-7-6-10(14-2)8-4-3-5-9(12)11(8)13-7/h3-6H,1-2H3 |

InChI Key |

OEFOWTLFZYXOBC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C2C=CC=C(C2=N1)Br)OC |

Origin of Product |

United States |

Synthetic Methodologies for 8 Bromo 4 Methoxy 2 Methylquinoline and Analogous Structures

Classical and Contemporary Approaches to the Quinoline (B57606) Core Synthesis

The quinoline framework, a fusion of a benzene (B151609) ring and a pyridine (B92270) ring, can be constructed through a variety of synthetic routes. These methods have evolved from traditional named reactions to more efficient and environmentally benign modern techniques.

Cyclization Reactions in Quinoline Annulation

Historically significant and still relevant, several classical named reactions provide access to the quinoline core through the cyclization of acyclic precursors. These methods generally involve the reaction of anilines with α,β-unsaturated carbonyl compounds, 1,3-dicarbonyl compounds, or their equivalents, followed by an acid-catalyzed intramolecular cyclization and dehydration/oxidation.

Key classical methods for quinoline synthesis include:

Skraup Synthesis: This reaction involves the treatment of aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene. The in-situ dehydration of glycerol to acrolein is followed by a Michael addition of the aniline, cyclization, and oxidation to form the quinoline ring. pharmaguideline.comiipseries.org

Doebner-von Miller Reaction: A variation of the Skraup synthesis, this method utilizes α,β-unsaturated aldehydes or ketones to react with anilines under acidic conditions, leading to the formation of 2- and/or 4-substituted quinolines. mdpi.com

Combes Synthesis: This method involves the condensation of an arylamine with a 1,3-dicarbonyl compound to form a β-amino enone, which is then cyclized using a strong acid to yield a 2,4-disubstituted quinoline. pharmaguideline.comiipseries.org

Conrad-Limpach-Knorr Synthesis: The reaction of anilines with β-ketoesters can lead to either 4-quinolones at lower temperatures or 2-quinolones at higher temperatures. pharmaguideline.com

Friedländer Synthesis: This approach involves the condensation of an o-aminobenzaldehyde or o-aminoketone with a compound containing an α-methylene group adjacent to a carbonyl group, typically in the presence of a base. pharmaguideline.comnih.gov This method is particularly useful for preparing 2-substituted quinoline derivatives. pharmaguideline.com

These classical methods, while foundational, often require harsh reaction conditions, such as high temperatures and strong acids, and may result in low yields and poor regioselectivity. mdpi.comnih.gov

Transition Metal-Catalyzed Synthetic Routes

Modern synthetic chemistry has seen a surge in the use of transition-metal catalysts for the construction of heterocyclic compounds, including quinolines. ias.ac.in These methods often offer milder reaction conditions, higher efficiency, and greater functional group tolerance compared to classical approaches. ias.ac.in

Various transition metals, including palladium, copper, cobalt, nickel, and manganese, have been employed to catalyze the synthesis of quinolines. ias.ac.inorganic-chemistry.org These reactions can proceed through different mechanisms, such as C-H activation, oxidative cyclization, and annulation of various starting materials.

Examples of Transition Metal-Catalyzed Quinoline Synthesis:

| Catalyst | Reactants | Key Features |

| Palladium | o-Iodoanilines and propargyl alcohols | Mild conditions, broad functional group tolerance for 2,4-disubstituted quinolines. organic-chemistry.org |

| Copper | Aryl aldehydes, anilines, and acrylic acid | Intermolecular decarboxylative cascade cyclization for 2-substituted quinolines. organic-chemistry.org |

| Cobalt | 2-Aminoaryl alcohols and ketones or nitriles | Dehydrogenative cyclization in one pot under mild conditions. organic-chemistry.org |

| Nickel | 2-Iodoanilines and alkynyl aryl ketones | Efficient cyclization to form 2,4-disubstituted quinolines. organic-chemistry.org |

Transition-metal-catalyzed C-H functionalization has also emerged as a powerful tool for the direct synthesis of substituted quinolines, offering an atom- and step-economical approach. acs.orgacs.org For instance, cobalt(III)-catalyzed C-H activation/cyclization of anilines with alkynes provides a direct route to a wide range of quinolines. organic-chemistry.org

Metal-Free and Green Chemistry Protocols for Quinoline Formation

In recent years, there has been a growing emphasis on developing synthetic methods that are more environmentally friendly. This has led to the exploration of metal-free and green chemistry approaches for quinoline synthesis. rsc.org These methods aim to reduce the use of hazardous reagents and solvents, minimize waste, and operate under milder conditions. rsc.orgnih.gov

One notable approach is the use of iodine-induced [4 + 2] cycloaddition reactions. mdpi.com For example, the reaction of aryl ketones, aromatic amines, and 1,4-disulfide-2,5-diol in the presence of iodine can produce 2-acyl quinolines. mdpi.com Another strategy involves visible-light-mediated oxidative cyclization of 2-aminobenzyl alcohols with secondary alcohols, using an organic small-molecule catalyst like anthraquinone. organic-chemistry.org

Furthermore, modifications to classical methods have been developed to make them "greener." For instance, variations of the Skraup reaction have been reported using microwave irradiation or ionic liquids as the reaction medium, which can lead to increased efficiency and improved yields. mdpi.com The Friedländer synthesis has also been adapted using heterogeneous catalysts, such as Brønsted acid functionalized graphitic carbon nitride (g-C3N4), which offers the advantage of being a reusable, metal-free catalyst. nih.govresearchgate.net

Targeted Functionalization Strategies for 8-Bromo-4-methoxy-2-methylquinoline Synthesis

The synthesis of the specific target molecule, this compound, requires not only the formation of the quinoline core but also the precise introduction of the bromo and methoxy (B1213986) groups at positions 8 and 4, respectively, along with a methyl group at position 2. This can be achieved either by starting with pre-functionalized precursors or by functionalizing a pre-formed quinoline scaffold.

Regioselective Bromination of Quinoline Scaffolds

The introduction of a bromine atom onto the quinoline ring can be a challenging task due to the competing reactivity of different positions. The regioselectivity of bromination is highly dependent on the reaction conditions and the directing effects of existing substituents on the quinoline ring.

Direct bromination of quinoline itself with molecular bromine can lead to the formation of a bromine salt. researchgate.net For 8-substituted quinolines, the position of bromination is influenced by the nature of the substituent at C8. For instance, the bromination of 8-hydroxyquinoline (B1678124) and 8-aminoquinoline (B160924) can yield a mixture of mono- and di-bromo derivatives, with substitution occurring at the C5 and C7 positions. acgpubs.org In contrast, the bromination of 8-methoxyquinoline (B1362559) with molecular bromine has been shown to furnish 5-bromo-8-methoxyquinoline (B186703) as the sole product. acgpubs.orgresearchgate.net

To achieve C5-halogenation, metal-free protocols have been developed. For example, using reagents like N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) can lead to the regioselective halogenation of 8-substituted quinolines at the C5 position. rsc.org More recently, methods for the regioselective functionalization of quinolines using a combination of Br/Mg exchange reactions and direct magnesiations have been reported, allowing for the introduction of various functional groups at specific positions. acs.org

Methoxy Group Introduction Methodologies

The introduction of a methoxy group onto the quinoline ring can be accomplished through several synthetic strategies. A common method involves the nucleophilic substitution of a suitable leaving group, such as a halogen or a nitro group, at the desired position with a methoxide (B1231860) source. For example, a chloroquinoline derivative can be converted to the corresponding methoxyquinoline by reaction with sodium methoxide.

Alternatively, a hydroxyl group on the quinoline ring can be methylated to form the methoxy ether. For instance, 8-hydroxyquinoline can be methylated to produce 8-methoxyquinoline. researchgate.net This transformation is typically carried out using a methylating agent like dimethyl sulfate (B86663) or methyl iodide in the presence of a base.

In the context of synthesizing this compound, a plausible route could involve the synthesis of a 4-chloro or 4-hydroxy-2-methylquinoline (B36942) derivative, followed by methoxylation and subsequent regioselective bromination at the C8 position, or vice versa, depending on the directing effects of the substituents at each step.

Methyl Group Installation and Modification Techniques

The introduction of a methyl group onto a quinoline scaffold, such as at the 2-position in this compound, is a critical step that can be achieved through various synthetic methodologies. Classical methods often involve the cyclization of precursors already containing the required methyl group. For instance, the Doebner-von Miller reaction utilizes α,β-unsaturated aldehydes or ketones which can be formed in situ, allowing for the synthesis of substituted quinolines. scribd.com Similarly, the Friedlander synthesis condenses an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, a direct method for preparing 2-substituted quinolines. pharmaguideline.comiipseries.org

Modern approaches offer more direct C-H methylation techniques. Research has demonstrated metal-free methylation of pyridine N-oxide C-H bonds using peroxide as the methyl source under neat conditions, a process that proceeds via a radical mechanism. researchgate.net Another advanced method involves a nickel-catalyzed methylation of aryl halides using methyl iodide (CH₃I), which is applicable to a wide array of substrates under mild conditions. researchgate.net For substrates with specific directing groups, such as an 8-aminoquinolyl group, C-H bonds can be methylated using trimethylaluminium (AlMe₃) in the presence of an iron(III) salt catalyst. researchgate.net

The following table summarizes various techniques for methyl group installation on quinoline and related heterocyclic rings.

| Method | Reagents | Key Features | Reference |

| Doebner-von Miller Reaction | Aniline, α,β-unsaturated carbonyl compound, acid | In situ formation of the carbonyl compound allows for flexibility. | scribd.com |

| Friedlander Synthesis | o-aminoaryl aldehyde/ketone, α-methylene ketone | Direct condensation to form 2-substituted quinolines. | pharmaguideline.comiipseries.org |

| Metal-Free Radical Methylation | Pyridine N-oxide, Peroxide | Operates under neat conditions; suitable for gram-scale synthesis. | researchgate.net |

| Nickel-Catalyzed Methylation | Aryl halide, CH₃I, Nickel catalyst | Mild reaction conditions and applicable to a broad range of substrates. | researchgate.net |

| Iron-Catalyzed C-H Methylation | Amide with 8-aminoquinolyl directing group, AlMe₃, Iron(III) salt | High turnover numbers and specific methylation of C(sp²)-H and C(sp³)-H bonds. | researchgate.net |

Sequential Halogenation and Alkoxylation Strategies

The synthesis of this compound inherently involves the sequential introduction of a halogen (bromine) and an alkoxy (methoxy) group onto the quinoline framework. The order and method of these introductions are crucial for achieving the desired substitution pattern.

Bromination of the quinoline ring, particularly at the 8-position, is influenced by the directing effects of existing substituents. Studies on the bromination of 8-substituted quinolines have shown that the nature of the substituent at position 8 dictates the position of bromination. For example, the bromination of 8-methoxyquinoline with bromine in chloroform (B151607) has been shown to yield 5-bromo-8-methoxyquinoline as the primary product. researchgate.netacgpubs.org The synthesis of related compounds, such as 8-bromo-2,4-dichloro-7-methoxy-quinoline, demonstrates a strategy where a methoxy-substituted quinolone is first halogenated at multiple positions before further functionalization. google.com

Alkoxylation, such as the introduction of a methoxy group, can be achieved through nucleophilic substitution of a suitable leaving group, typically a halogen, on the quinoline ring. For instance, a chloro-substituted quinoline can be converted to a methoxy-substituted quinoline. The synthesis of 3-Butyryl-8-methoxy-4-[(2-methylphenyl)amino]quinoline showcases strategies involving the cyclization of an appropriately substituted aniline derivative to form the 8-methoxyquinoline core. acs.org

Advanced Synthetic Techniques and Optimization

To overcome the limitations of classical synthetic methods, advanced techniques are employed to improve yield, scalability, and environmental footprint. These include continuous flow synthesis and microwave-assisted reactions, which also offer enhanced control over reaction parameters.

Continuous Flow Synthesis for Scalable Production

Continuous flow chemistry has emerged as a powerful tool for the synthesis of quinolines, offering advantages in safety, scalability, and reaction speed compared to traditional batch methods. acs.org This technique allows for precise control over reaction parameters like temperature, pressure, and residence time.

Several strategies for continuous flow synthesis of quinolines have been developed. One approach involves a tandem photoisomerization-cyclization process where (E)-2-aminostyryl ketones are irradiated with LEDs in a flow reactor to produce quinolines in high yields. ucd.iethieme-connect.deresearchgate.net This method can be telescoped with a subsequent hydrogenation step to yield tetrahydroquinolines. ucd.ie Another strategy utilizes a simple hydrogen transfer reaction from an ethanol/water system in the presence of a Ru–Fe/γ-Al₂O₃ catalyst to continuously synthesize 2-methylquinoline (B7769805) compounds from nitroarenes. rsc.org This heterogeneous and continuous process avoids the use of harsh acids and oxidants. rsc.org Automated multi-step continuous flow systems have also been designed, demonstrating the potential for industrial-scale production of quinoline-based drugs. researchgate.net

Microwave-Assisted Synthetic Transformations

Microwave-assisted organic synthesis has become a popular technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating. nih.govbenthamdirect.com This method has been successfully applied to various steps in quinoline synthesis.

The Skraup synthesis of 7-amino-8-methylquinoline, for example, shows a significant reduction in reaction time when performed under microwave irradiation, although the yield may not be substantially improved. nih.gov Microwave assistance is particularly beneficial for multicomponent reactions, providing a rapid and efficient pathway to complex quinoline derivatives. lew.roacs.org For instance, a one-pot, three-component synthesis of benzo[f]pyrrolo[1,2-a]quinoline derivatives under microwave irradiation drastically shortens the reaction time from days to minutes and improves yields. lew.ro The application of microwave energy can enhance the efficiency of various named reactions used for quinoline synthesis, making it a valuable tool for green chemistry. benthamdirect.comingentaconnect.com

The table below compares conventional and microwave-assisted synthesis for selected quinoline derivatives.

| Reaction | Method | Reaction Time | Yield | Reference |

| Synthesis of 7-amino-8-methylquinoline | Conventional Heating | 4 hours | 52% | nih.gov |

| Synthesis of 7-amino-8-methylquinoline | Microwave-Assisted | 30 minutes | 50% | nih.gov |

| Synthesis of benzo[f]pyrrolo[1,2-a]quinoline derivative | Conventional Heating | 12 days | <2% | lew.ro |

| Synthesis of benzo[f]pyrrolo[1,2-a]quinoline derivative | Microwave-Assisted | 120 minutes | Not specified, but improved | lew.ro |

Chemo- and Regioselectivity Control in Quinoline Synthesis

Controlling chemo- and regioselectivity is paramount in the synthesis of specifically substituted quinolines like this compound. The choice of synthetic route, catalyst, and reaction conditions plays a crucial role in directing the reaction towards the desired isomer.

In the Friedländer annulation, a classic method for quinoline synthesis, the regioselectivity of the cyclization can be influenced by the reaction conditions and the nature of the catalyst. researchgate.net For example, the condensation of 2'-aminoacetophenone (B46740) with 4-cholesten-3-one (B1668897) can yield either an angular or a linear fused quinoline steroid with high regioselectivity by varying the catalyst and conditions. researchgate.net Similarly, the Gould-Jacobs reaction, used for synthesizing quinolin-4-ones, is controlled by both steric and electronic factors, and the use of asymmetrically substituted anilines can often lead to a mixture of products. mdpi.com

Modern catalytic systems offer enhanced control. Copper-catalyzed intermolecular decarboxylative cascade cyclization of aryl aldehydes, anilines, and acrylic acid provides a direct route to 2-substituted quinolines with high chemo- and regioselectivity. organic-chemistry.org The use of nanocatalysts in Friedländer synthesis can also improve regioselectivity by providing specific active sites for the reaction to occur. acs.org Regioselective synthesis of 3-iodoquinoline (B1589721) derivatives has been achieved through an electrophilic cyclization of 1-(2-aminophenyl) ketones with alkynes under mild, metal-free conditions. tandfonline.com

Chemical Reactivity and Derivatization of 8 Bromo 4 Methoxy 2 Methylquinoline

Nucleophilic Substitution Reactions of the Bromine Atom

The bromine atom at the 8-position of the quinoline (B57606) ring is a key functional handle for introducing a variety of other chemical moieties through nucleophilic substitution reactions.

Facile Replacement by Diverse Nucleophiles

The carbon-bromine bond at the C-8 position of the quinoline nucleus is susceptible to cleavage and replacement by a range of nucleophiles. While direct nucleophilic aromatic substitution on an unactivated aryl halide can be challenging, the electronic nature of the quinoline ring system can facilitate such transformations. The reactivity is influenced by the electron-withdrawing character of the nitrogen atom in the heterocyclic ring, which can activate the ring towards nucleophilic attack.

In related quinolinone systems, the chloro group at the 4-position has been shown to undergo nucleophilic substitution with various nucleophiles, including sulfanyl, hydrazino, and azido (B1232118) groups mdpi.com. Although the 8-position is less activated than the 2- and 4-positions, with appropriate reaction conditions, such as the use of strong nucleophiles, high temperatures, or metal catalysis, the bromine atom can be effectively displaced. For instance, the synthesis of 8-methyl-4-sulfanylquinolin-2(1H)-one was achieved by reacting the corresponding 4-chloroquinolinone with thiourea (B124793) at elevated temperatures mdpi.com. This suggests that similar conditions could be applied for the substitution of the 8-bromo group in 8-Bromo-4-methoxy-2-methylquinoline with sulfur-based nucleophiles.

| Nucleophile | Product Type | Reference |

| Sulfanyl (from thiourea) | 8-Sulfanylquinoline derivative | mdpi.com |

| Hydrazino | 8-Hydrazinoquinoline derivative | mdpi.com |

| Azido | 8-Azidoquinoline derivative | mdpi.com |

Introduction of Amine Derivatives at Substituted Positions

The introduction of amino groups at the 8-position is a particularly significant transformation, as 8-aminoquinoline (B160924) derivatives are important pharmacophores. The conversion of 8-bromoquinolines to 8-aminoquinolines can be achieved through several synthetic strategies, most notably through metal-catalyzed amination reactions such as the Buchwald-Hartwig amination. These reactions typically employ a palladium or copper catalyst to facilitate the coupling of the aryl bromide with an amine.

Studies on related bromo-substituted heterocyclic systems have demonstrated the efficacy of these methods. For example, the Suzuki-Miyaura cross-coupling reaction, while primarily a carbon-carbon bond-forming reaction, has been adapted for C-N bond formation, and related palladium-catalyzed amination protocols are widely used for the synthesis of arylamines from aryl halides nih.govarkat-usa.org. The development of efficient catalysts and ligands has expanded the scope of these reactions to include a wide range of amine nucleophiles, from simple ammonia (B1221849) sources to complex primary and secondary amines.

Oxidation and Reduction Reactions

The quinoline core of this compound can undergo both oxidation at the nitrogen atom and reduction of the heterocyclic ring.

Formation of Quinoline N-Oxides

The nitrogen atom of the quinoline ring can be oxidized to form the corresponding N-oxide. This transformation is typically achieved using oxidizing agents such as peroxy acids (e.g., m-chloroperoxybenzoic acid, m-CPBA) or hydrogen peroxide in the presence of a catalyst. The resulting quinoline N-oxides are valuable intermediates in their own right, as the N-oxide functionality can activate the quinoline ring for further functionalization, particularly at the C-2 and C-8 positions researchgate.net.

For instance, studies on the bromination of 8-methoxyquinoline (B1362559) have shown that the electronic properties of the methoxy (B1213986) group influence the regioselectivity of electrophilic substitution acgpubs.orgresearchgate.net. While this is not a direct oxidation of the nitrogen, it highlights the electronic nature of the substituted quinoline ring. The oxidation of the nitrogen to an N-oxide would further modify the electronic landscape of the molecule, potentially altering its reactivity in subsequent reactions.

Reductive Pathways to Dihydroquinoline Compounds

The quinoline ring system can be reduced to form dihydro- and tetrahydroquinoline derivatives. These reduced heterocycles are prevalent in many natural products and pharmaceutically active compounds. The reduction of the quinoline ring can be achieved through various methods, including catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2), or by using hydride-donating reagents such as sodium borohydride (B1222165) (NaBH4) in the presence of an acid or a transition metal catalyst.

The specific conditions required for the reduction of this compound would depend on the desired degree of saturation. For example, the synthesis of tetrahydroquinolines can be achieved through the reduction of the corresponding quinoline. The presence of the bromo and methoxy substituents would influence the reaction conditions and may require optimization to achieve high yields and selectivity.

Carbon-Carbon Coupling Reactions

The bromine atom at the 8-position serves as an excellent handle for the formation of new carbon-carbon bonds through various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the construction of complex molecular architectures.

Prominent examples of such reactions include the Suzuki-Miyaura, Heck, and Sonogashira couplings.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the 8-bromoquinoline (B100496) with an organoboron reagent (e.g., a boronic acid or boronic ester) in the presence of a palladium catalyst and a base. It is a versatile method for forming biaryl structures or for introducing alkyl, alkenyl, or alkynyl groups at the 8-position arkat-usa.orgresearchgate.netmdpi.com. Studies on 8-iodoquinolin-4(1H)-one have demonstrated successful Suzuki-Miyaura coupling to create complex photosensitizers researchgate.net.

Heck Reaction: The Heck reaction couples the 8-bromoquinoline with an alkene in the presence of a palladium catalyst and a base to form a new C-C bond, typically resulting in a substituted alkene at the 8-position wikipedia.orgorganic-chemistry.orglibretexts.org. This reaction is highly valuable for the synthesis of stilbene-like structures and other vinyl-substituted quinolines.

Sonogashira Coupling: This coupling reaction utilizes a terminal alkyne as the coupling partner with the 8-bromoquinoline, catalyzed by a palladium complex and a copper(I) co-catalyst organic-chemistry.orgwikipedia.orglibretexts.org. The Sonogashira reaction is a powerful tool for the synthesis of 8-alkynylquinoline derivatives, which are important precursors for further transformations. Research on the Sonogashira coupling of 2,4-dibromoquinolines has provided insights into the regioselectivity of such reactions on the quinoline scaffold libretexts.org.

The choice of catalyst, ligands, base, and solvent is crucial for the success of these coupling reactions and can be tailored to achieve the desired product in high yield.

| Coupling Reaction | Coupling Partner | Product Type | Catalyst System (Typical) | Reference |

| Suzuki-Miyaura | Organoboron reagent | 8-Aryl/Alkyl/Alkenyl/Alkynyl-quinoline | Pd catalyst (e.g., Pd(PPh3)4), Base | arkat-usa.orgresearchgate.netmdpi.com |

| Heck | Alkene | 8-Alkenylquinoline | Pd catalyst (e.g., Pd(OAc)2), Base | wikipedia.orgorganic-chemistry.orglibretexts.org |

| Sonogashira | Terminal alkyne | 8-Alkynylquinoline | Pd catalyst, Cu(I) co-catalyst, Base | organic-chemistry.orgwikipedia.orglibretexts.org |

Electrophilic Aromatic Substitution Patterns and Regioselectivity

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for functionalizing aromatic rings. In the quinoline system, electrophilic attack generally occurs on the more electron-rich carbocyclic (benzene) ring rather than the electron-deficient pyridinic ring. researchgate.net The positions 5 and 8 are typically the most favored sites for electrophilic substitution in unsubstituted quinoline, due to the superior stability of the resulting cationic intermediates (arenium ions). researchgate.netresearchgate.net

However, the regioselectivity of EAS on this compound is influenced by the directing effects of the existing substituents: the bromo, methoxy, and methyl groups.

-OCH₃ (methoxy) group at C-4: The methoxy group is a strong activating group and is ortho, para-directing due to its ability to donate electron density via resonance. In the quinoline ring, this would activate positions 3 and 5.

-CH₃ (methyl) group at C-2: The methyl group is a weakly activating group and is also ortho, para-directing through an inductive effect. This would activate positions 3 and 4 on the pyridine (B92270) ring, which is generally less reactive towards electrophiles. Its influence on the carbocyclic ring is less direct.

-Br (bromo) group at C-8: Halogens are deactivating groups due to their inductive electron-withdrawing effect, yet they are ortho, para-directing because of their ability to stabilize the arenium ion intermediate through resonance. A bromo group at C-8 would direct incoming electrophiles to positions 7 and, to a lesser extent, 5.

Considering the combined influence of these substituents, the methoxy group at C-4 is the most powerful activating and directing group. It strongly activates the C-5 position. The bromo group at C-8 also directs to the C-5 and C-7 positions. Therefore, it is anticipated that electrophilic aromatic substitution on this compound will preferentially occur at the C-5 position , as this position is activated by the strongly electron-donating methoxy group and also directed by the bromo substituent. The C-7 position is another potential site, being ortho to the bromo group, but is likely to be less favored than the C-5 position due to the stronger activating effect of the methoxy group on the latter. Theoretical studies on substituted quinolines have been used to predict the regioselectivity of reactions like nitration.

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Position | Predicted Reactivity | Rationale |

| C-5 | Most Favored | Activated by the strongly electron-donating methoxy group at C-4 (para-directing) and the bromo group at C-8 (ortho-directing). |

| C-7 | Less Favored | Directed by the bromo group at C-8 (ortho-directing), but less activated than C-5. |

| C-6 | Least Favored | Not significantly activated or directed by any of the existing substituents. |

This table represents a prediction based on established principles of electrophilic aromatic substitution.

Spectroscopic and Computational Elucidation of Molecular Structure and Electronic Properties

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods provide a wealth of information about a molecule's structure and bonding. Each technique probes different aspects of the molecular properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Structural Assignment

NMR spectroscopy is indispensable for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR: Would have provided information on the chemical environment of each proton, their multiplicity (splitting patterns), and their proximity to one another. For 8-Bromo-4-methoxy-2-methylquinoline, one would expect to observe distinct signals for the methyl and methoxy (B1213986) protons, as well as a set of signals for the aromatic protons on the quinoline (B57606) core. The specific chemical shifts and coupling constants would be crucial for confirming the substitution pattern.

¹³C NMR: Would have identified all unique carbon atoms in the molecule, including the quaternary carbons. The chemical shifts would indicate the electronic environment of each carbon atom.

Table 1: Hypothetical ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|

Table 2: Hypothetical ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

|---|

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

HRMS is a critical technique for determining the exact molecular formula of a compound by measuring its mass with very high precision. For this compound, with a predicted molecular formula of C₁₁H₁₀BrNO, HRMS would confirm this by providing a highly accurate mass-to-charge ratio.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

IR and Raman spectroscopy probe the vibrational modes of a molecule, offering insights into the functional groups present. Key expected vibrations for this compound would include C-H stretching and bending, C=C and C=N stretching of the quinoline ring, C-O stretching of the methoxy group, and the C-Br stretching vibration.

Table 3: Hypothetical IR and Raman Active Vibrational Modes for this compound

| Wavenumber (cm⁻¹) | Assignment |

|---|

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, which are related to the extent of conjugation. The quinoline ring system would give rise to characteristic π-π* transitions. The position and intensity of these absorption bands would be influenced by the bromo, methoxy, and methyl substituents.

X-ray Crystallography for Solid-State Structural Determination

Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional structure of a molecule in the solid state. This technique would provide definitive information on bond lengths, bond angles, and intermolecular interactions of this compound. No crystallographic data for this specific compound has been reported.

Quantum Chemical Computational Studies

In the absence of experimental data, quantum chemical calculations, such as those based on Density Functional Theory (DFT), can provide valuable predictions of molecular structure, spectroscopic properties (NMR, IR, UV-Vis), and electronic characteristics (e.g., molecular orbital energies, electrostatic potential maps). Such computational studies would be invaluable for complementing and interpreting experimental findings, but no such studies have been published for this compound.

Solvatochromism and Solvent Effect Studies on Electronic Absorption

Solvatochromism refers to the change in the position, and sometimes intensity, of a molecule's UV-Visible absorption bands upon a change in the polarity of the solvent. sigmaaldrich.com This phenomenon provides insights into the nature of the electronic transitions and the difference in dipole moments between the ground and excited states of the solute molecule.

To study the solvatochromic behavior of this compound, its electronic absorption spectra would be recorded in a series of solvents with varying polarities. A bathochromic (red) shift with increasing solvent polarity would suggest that the excited state is more polar than the ground state, while a hypsochromic (blue) shift would indicate the opposite. sigmaaldrich.com Theoretical models, such as the Polarizable Continuum Model (PCM) within the TD-DFT framework, can be used to simulate the solvent effects and correlate the spectral shifts with the solvent's dielectric constant and other properties.

Table 3: Hypothetical Solvatochromic Data for this compound

| Solvent | Dielectric Constant | λmax (nm) |

| n-Hexane | 1.88 | - |

| Dichloromethane | 8.93 | - |

| Ethanol | 24.55 | - |

| Acetonitrile | 37.5 | - |

| Water | 80.1 | - |

Note: Specific values are not available due to a lack of dedicated research on this compound.

Structure Activity Relationship Sar and Mechanistic Investigations

General Principles of Quinoline (B57606) Scaffold SAR in Bioactive Contexts

The quinoline ring system, a fusion of a benzene (B151609) and a pyridine (B92270) ring, is a cornerstone in the development of therapeutic agents. nih.govijresm.com Its chemical nature permits a range of interactions with biological macromolecules, and the specific substitution pattern on the ring dictates its pharmacological effect. frontiersin.orgrsc.org The bioactivity of quinoline derivatives is broad, encompassing anticancer, antimicrobial, anti-inflammatory, and antimalarial properties, among others. ijresm.comrsc.orgnih.gov

The structure-activity relationship of the quinoline scaffold is highly dependent on the nature and position of its substituents. The electronic properties, steric bulk, and hydrogen bonding capacity of these substituents can significantly modulate the compound's affinity and selectivity for its biological targets. frontiersin.orgacs.org For instance, the introduction of different functional groups can alter the molecule's lipophilicity, influencing its ability to cross cell membranes and reach its site of action. lookchem.com The strategic placement of substituents can also lead to the development of highly potent and selective inhibitors of specific enzymes or receptors. acs.org

Role of Substituents in Modulating Biological Activity

Influence of Halogenation (Bromine) at Position 8

The introduction of a halogen, such as bromine, at position 8 of the quinoline ring can have a profound impact on the molecule's biological activity. Halogenation can alter the electronic distribution within the quinoline ring system, influencing its interaction with biological targets. In some cases, the presence of a bromine atom can enhance the potency of a compound. For example, the bromination of 8-hydroxyquinoline (B1678124) has been a strategy in the synthesis of various derivatives with potential biological applications. nih.govresearchgate.net Specifically, the bromination of 8-substituted quinolines has been reinvestigated to optimize yields and isolation conditions for various derivatives. researchgate.net

It is important to note that the effect of halogenation is position-dependent. For instance, in the context of antimalarial 4-aminoquinolines like chloroquine (B1663885), a chlorine atom at the 7-position is crucial for activity, while substitution at the 8-position with a methyl group can lead to a loss of activity. youtube.com This highlights the nuanced role of substituent placement in determining the pharmacological outcome.

Impact of the Methoxy (B1213986) Group at Position 4

The methoxy group at position 4 is another key determinant of the biological properties of quinoline derivatives. The presence of a methoxy group can influence the molecule's metabolic stability and pharmacokinetic profile. nih.gov In some instances, methoxy-substituted quinolines have demonstrated significant biological activities. For example, certain 4-hydroxyquinolines with methoxy groups have shown potential as cytotoxic agents. nih.gov Graveolin, a quinoline derivative with a methoxy group, exhibits antifungal and antimicrobial properties. mdpi.com

Furthermore, the methoxy group can participate in hydrogen bonding, which can be critical for target engagement. The electronic-donating nature of the methoxy group can also modulate the reactivity of the quinoline ring.

Effects of the Methyl Group at Position 2

In some cases, the 2-methyl group is a key feature in the design of bioactive molecules. For example, it is a component of certain quinoline-based compounds that have been investigated for their therapeutic potential.

Stereochemical Considerations in Quinoline Derivative Activity and Selectivity

Stereochemistry plays a critical role in the biological activity and selectivity of many quinoline derivatives. acs.org The three-dimensional arrangement of atoms in a molecule can significantly affect its interaction with chiral biological targets such as enzymes and receptors. For some quinoline derivatives, different stereoisomers can exhibit vastly different potencies and pharmacological profiles. nih.gov For example, the antimalarial drug quinine (B1679958) and its stereoisomer quinidine (B1679956) have distinct biological activities; quinine is an antimalarial, while quinidine is an antiarrhythmic agent. nih.gov This underscores the importance of considering stereochemical aspects in the design and development of new quinoline-based therapeutic agents. While 8-Bromo-4-methoxy-2-methylquinoline itself is not chiral, the principles of stereochemistry are fundamental to the broader field of quinoline pharmacology.

Molecular Target Engagement and Biological Pathway Modulation

The biological effects of quinoline derivatives are mediated through their interaction with specific molecular targets, leading to the modulation of various biological pathways. nih.gov The quinoline scaffold has been identified as a versatile framework for targeting a range of biological molecules, including enzymes, receptors, and nucleic acids. nih.govnih.gov

For instance, some quinoline derivatives act as inhibitors of protein kinases, such as epidermal growth factor receptor (EGFR) and c-Met, which are key players in cancer cell signaling pathways. nih.govelsevierpure.com Others can function as topoisomerase inhibitors, interfering with DNA replication and repair processes in cancer cells. nih.govnih.gov The ability of certain quinolines to intercalate into DNA is another mechanism by which they can exert their cytotoxic effects. nih.gov

The specific molecular targets of this compound are not extensively documented in the public domain. However, based on the known activities of related substituted quinolines, it could potentially interact with a variety of biological targets. Further research, including molecular docking studies and in vitro assays, would be necessary to elucidate its precise mechanism of action and the biological pathways it modulates.

Scientific Focus: The Chemical Compound this compound

Despite a comprehensive review of available scientific literature, detailed research focusing specifically on the biological activities and computational analysis of the chemical compound this compound is not presently available in the public domain. Therefore, the construction of an in-depth article adhering to the requested structure is not feasible at this time.

The exploration of quinoline derivatives in medicinal chemistry is a vast and active field, with numerous studies investigating their potential as therapeutic agents. These investigations often involve detailed structure-activity relationship (SAR) studies, mechanistic investigations into enzyme inhibition and receptor interactions, and computational modeling to predict and understand their biological effects.

General research into brominated and methoxy-substituted quinolines indicates a broad spectrum of biological activities, including anticancer and antimalarial properties. For instance, studies on various quinoline derivatives have demonstrated their ability to act as potent inhibitors of enzymes such as topoisomerase, and some have been the subject of molecular docking and dynamics simulations to elucidate their binding modes with biological targets.

However, specific data pertaining to this compound, including its effects on kinases, hydrolases, histone methyltransferases, its interactions with specific receptors, its potential to disrupt processes like heme detoxification, and any associated computational analyses (molecular docking, binding affinity predictions, and molecular dynamics simulations), have not been reported in the accessible scientific literature.

While the broader class of quinoline compounds holds significant promise in drug discovery, the specific biological profile and mechanistic details of this compound remain uninvestigated or unpublished. Future research may shed light on the properties of this particular compound, but currently, there is a lack of specific findings to populate the requested detailed scientific article.

Applications in Advanced Chemical and Materials Research

Role of 8-Bromo-4-methoxy-2-methylquinoline as a Building Block in Organic Synthesis

This compound is a versatile heterocyclic building block, primarily utilized for the introduction of the 4-methoxy-2-methylquinoline (B1610796) moiety into more complex molecular architectures. Its utility stems from the presence of a reactive carbon-bromine bond at the 8-position, which is amenable to a variety of cross-coupling reactions. This feature allows for the strategic formation of new carbon-carbon and carbon-heteroatom bonds.

The most prominent application of this compound in organic synthesis is as an electrophilic partner in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. libretexts.orgorganic-chemistry.orgmdpi.com This reaction enables the coupling of the quinoline (B57606) scaffold with a wide range of organoboron reagents, including aryl- and heteroarylboronic acids or their esters, to generate 8-aryl- and 8-heteroaryl-4-methoxy-2-methylquinoline derivatives. arkat-usa.org These reactions are fundamental in constructing biaryl and heteroaryl-aryl linkages, which are prevalent in many biologically active molecules and functional materials. The selection of the palladium catalyst, ligand, base, and solvent system is crucial for achieving high yields and selectivity in these transformations. nih.govrsc.org For instance, catalyst systems like Pd(PPh₃)₄ or a combination of a palladium precursor such as Pd₂(dba)₃ with a suitable phosphine (B1218219) ligand are often employed. organic-chemistry.org

The following table summarizes representative conditions for the Suzuki-Miyaura coupling of bromoquinolines, illustrating the versatility of this building block approach.

| Electrophile | Nucleophile | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| This compound | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | >90 (expected) | libretexts.orgorganic-chemistry.org |

| 5-Bromo-8-methoxyquinoline (B186703) | (4-Methoxyphenyl)boronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/H₂O | 90 | 85 | researchgate.net |

| 8-Bromo-5-chloropyrido[4,3-d]pyrimidin-2-yl)morpholine | Phenylboronic acid | PdCl₂(dppf) (5) | dppf | Na₂CO₃ | Dioxane/H₂O | 100 | 82 | arkat-usa.org |

| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (0.5) | - | Na₂CO₃ | Dioxane/H₂O | 100 (MW) | 81 | mdpi.com |

Beyond the Suzuki-Miyaura reaction, the bromo-functionalization allows for participation in other palladium-catalyzed reactions like the Heck, Sonogashira, and Buchwald-Hartwig amination reactions, further expanding its synthetic utility. These reactions enable the introduction of alkenyl, alkynyl, and amino functionalities, respectively, at the 8-position of the quinoline core.

Utilization as a Scaffold for Novel Chemical Entities in Medicinal Chemistry Research

The quinoline core is recognized as a "privileged scaffold" in medicinal chemistry due to its recurring presence in a vast array of biologically active compounds and approved drugs. crimsonpublishers.comrroij.com Derivatives of quinoline exhibit a broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antimalarial properties. crimsonpublishers.comrroij.com Consequently, this compound serves as an excellent starting point for the synthesis of novel chemical entities with potential therapeutic applications.

The strategic placement of the bromo, methoxy (B1213986), and methyl groups on the quinoline ring provides multiple points for diversification. The bromo group, as discussed, is a handle for introducing a wide variety of substituents via cross-coupling reactions. This allows for the systematic exploration of the structure-activity relationship (SAR) by varying the nature of the group at the 8-position. The methoxy group at the 4-position and the methyl group at the 2-position also influence the electronic properties and steric profile of the molecule, which can impact its binding affinity to biological targets.

For example, the synthesis of novel quinoline-based compounds for anticancer drug discovery often involves the modification of the quinoline scaffold to enhance interactions with specific enzymes or receptors implicated in cancer progression. researchgate.net Similarly, in the development of new antimicrobial agents, modifications of the quinoline structure are aimed at overcoming resistance mechanisms and improving efficacy against a range of pathogens.

Potential in the Development of Organic Semiconductors and Advanced Materials

Quinoline derivatives are increasingly being investigated for their potential in the development of advanced organic materials, particularly in the field of organic electronics. Their rigid, planar aromatic structure and inherent electronic properties make them attractive candidates for use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and dye-sensitized solar cells (DSSCs). indexacademicdocs.orgtandfonline.comrsc.org

While direct studies on this compound for these applications are not extensively reported, related quinoline derivatives have shown significant promise. For instance, metal complexes of 8-hydroxyquinoline (B1678124), such as tris(8-hydroxyquinolinato)aluminum (Alq₃), are benchmark electron-transporting and emissive materials in OLED technology. indexacademicdocs.orgmagtech.com.cnsemanticscholar.org The photoluminescence and electroluminescence properties of these materials can be tuned by introducing different substituents on the quinoline ring. indexacademicdocs.org A study on tin(IV) complexes with various substituted 8-hydroxyquinolines, including a 5,7-dibromo derivative, demonstrated that the emission wavelength can be modulated by electron-donating or withdrawing groups, and these complexes were successfully used in the fabrication of an OLED. indexacademicdocs.org

Furthermore, benzo[q]quinoline derivatives have been synthesized and utilized as emitting materials in OLEDs, showing efficient electroluminescence. tandfonline.com The introduction of bulky substituents can prevent self-aggregation, which often quenches emission, thereby improving the efficiency of the device. tandfonline.com Given that this compound can be readily functionalized, it represents a valuable precursor for creating novel quinoline-based materials with tailored electronic and photophysical properties for applications in organic semiconductors. The bromo-substituent, in particular, allows for the introduction of various functionalities that can influence the material's charge transport characteristics and solid-state packing. Research on quinoxaline (B1680401) derivatives, which share structural similarities, has also highlighted their potential as electron-transporting materials in flexible electronic devices. nih.govnih.gov

Application as Probes in Biochemical Studies for Elucidating Biological Interactions

Quinoline-based compounds have emerged as a significant class of fluorescent probes for bioimaging and sensing applications. crimsonpublishers.comresearchgate.netnih.gov Their inherent fluorescence properties, which can be modulated by the surrounding environment and interactions with specific analytes, make them powerful tools for visualizing and quantifying biological processes at the molecular level. crimsonpublishers.com These probes have been developed for a variety of applications, including the detection of metal ions, lipid droplets, and specific proteins, as well as for mapping sentinel lymph nodes. crimsonpublishers.comnih.gov

The fluorescence of the quinoline scaffold is sensitive to the nature and position of its substituents. While specific studies detailing the use of this compound as a biochemical probe are not prevalent, its core structure suggests potential in this area. The methoxy group is an electron-donating group that can influence the photophysical properties of the quinoline ring system. nih.gov The bromo-substituent offers a site for conjugation to other molecules, such as targeting moieties or other fluorophores, to create more sophisticated probes.

For example, quinoline derivatives have been designed as "turn-on" fluorescent probes that exhibit a significant increase in fluorescence intensity upon binding to a specific target, such as tau aggregates in Alzheimer's disease research. acs.org Other quinoline-based probes have been developed for the real-time monitoring of biologically important molecules like cysteine in glioma cells. nih.gov The development of such probes often involves the strategic synthesis of derivatives with tailored photophysical properties, a process where a versatile building block like this compound could be highly valuable.

The following table presents the photophysical properties of some representative fluorescent quinoline derivatives, highlighting the tunability of this scaffold.

| Quinoline Derivative | Excitation (nm) | Emission (nm) | Quantum Yield | Application | Reference |

| Quinoline-based multiphoton probe | ~400 | ~550 | - | Lipid droplet imaging | crimsonpublishers.com |

| Coumarin-quinoline-julolidine FRET probe | ~420 | ~650 | - | Lysosome targeting | crimsonpublishers.com |

| KSNP117 | - | - | - | Sentinel lymph node mapping | nih.gov |

| Q-tau 4 | - | 630 (with tau) | - | Tau aggregate imaging | acs.org |

| ZS-C1 | 380 | 531 | - | Cysteine monitoring in glioma | nih.gov |

Ligand Design in Coordination Chemistry and Metal Complexation Studies

The quinoline framework, particularly with a heteroatom substituent at the 8-position, is a well-established bidentate chelating ligand in coordination chemistry. The nitrogen atom of the quinoline ring and the oxygen atom of a hydroxyl or methoxy group at the 8-position can coordinate to a metal center, forming stable five-membered chelate rings. This chelating ability has led to the extensive use of 8-hydroxyquinoline and its derivatives in analytical chemistry for the detection and separation of metal ions.

This compound, with its nitrogen atom and the oxygen of the methoxy group, has the potential to act as a bidentate ligand for a variety of metal ions. The electronic properties of the ligand, and consequently the stability and reactivity of the resulting metal complexes, can be fine-tuned by the substituents on the quinoline ring. The methyl group at the 2-position can introduce steric hindrance that may influence the coordination geometry and the number of ligands that can bind to a metal center.

The bromo-substituent at the 8-position offers a unique feature for further modification of the ligand after complexation. This allows for the synthesis of more complex, multimetallic, or functionalized coordination compounds. For instance, a metal complex of this compound could be subjected to a cross-coupling reaction to attach other coordinating groups, leading to the formation of polynuclear complexes or materials with interesting magnetic or photophysical properties.

The study of platinum-antimony complexes with quinoline-appended ligands has demonstrated the versatility of quinoline derivatives in stabilizing bimetallic systems with potential catalytic applications. nih.gov The coordination of the quinoline nitrogen to the platinum center plays a crucial role in the structure and reactivity of these complexes.

Contributions to Catalysis and Reaction Mechanism Investigations

The involvement of this compound in palladium-catalyzed cross-coupling reactions inherently links it to the field of catalysis. As a substrate in these reactions, it plays a crucial role in the synthesis of a wide range of organic compounds. Mechanistic investigations of these cross-coupling reactions, such as the Suzuki-Miyaura coupling, often involve studying the oxidative addition of the aryl halide to the palladium(0) catalyst, followed by transmetalation and reductive elimination. libretexts.orgorganic-chemistry.org The electronic and steric properties of the quinoline substrate can influence the rates and efficiencies of these elementary steps.

Furthermore, derivatives of this compound, where the bromo group is replaced by a coordinating group, can serve as ligands for transition metal catalysts. The resulting metal complexes can exhibit catalytic activity in various organic transformations. For example, palladium complexes bearing quinoline-based ligands have been investigated for their catalytic activity in C-H functionalization reactions. researchgate.netrsc.orgnih.gov The quinoline moiety can act as a directing group, facilitating the activation of specific C-H bonds in the substrate.

The following table summarizes some catalytic applications of transition metal complexes with quinoline and related N-heterocyclic ligands.

| Catalyst System | Reaction Type | Substrate | Product | Key Features | Reference |

| Pd(OAc)₂ / Phosphine Ligand | Suzuki-Miyaura Coupling | Aryl Halides | Biaryls | High efficiency and functional group tolerance. | organic-chemistry.org |

| Pd(II) / Pyridine (B92270) Ligand | C-H Alkenylation | N-Allylanilines | 1,4-Dihydroquinolines | Regioselective 6-endo cyclization. | researchgate.net |

| Pd(0) / Phosphine Ligand | Cyclopropane C-H Functionalization | Cyclopropyl-substituted Anilines | Quinolines/Tetrahydroquinolines | Intramolecular ring-opening and cyclization. | rsc.org |

| Palladium / Indolyl-NNN Ligand | Suzuki-Miyaura Coupling | 4-Bromoacetophenone | 4-Acetylbiphenyl | Comparison of catalytic activities of different palladium complexes. | mdpi.com |

| Platinum-Antimony / Quinoline Ligand | Potential Catalysis | - | - | Tunable Lewis acidity and redox properties. | nih.gov |

Q & A

Q. What are the optimal synthetic routes for 8-Bromo-4-methoxy-2-methylquinoline, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves multi-step protocols:

- Bromination : Direct bromination of 4-methoxy-2-methylquinoline using NBS (N-bromosuccinimide) or Br₂ in acetic acid at 60–80°C .

- Methoxy Group Introduction : Methoxylation via nucleophilic substitution or Pd-mediated coupling (e.g., Buchwald–Hartwig amination) .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol .

Q. Optimization Strategies :

- Monitor reaction progress via TLC or HPLC.

- Adjust solvent polarity (e.g., DMF for coupling reactions) and catalyst loading (e.g., 5 mol% Pd(PPh₃)₄) to improve yields .

Q. Which characterization techniques are most reliable for confirming the structure of this compound?

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR : Methyl groups (~δ 2.5 ppm), methoxy (~δ 3.8–4.0 ppm), and aromatic protons (δ 7.0–8.5 ppm) .

- ¹³C NMR : Quinoline carbons (100–160 ppm), Br-substituted carbons (~δ 120 ppm) .

- X-ray Crystallography : Resolves bond lengths (e.g., C-Br: ~1.89 Å) and planarity (r.m.s. deviation <0.03 Å) .

- Mass Spectrometry : ESI-MS confirms molecular ion [M+H]⁺ (e.g., m/z 266.0 for C₁₁H₁₀BrNO) .

Q. Table 1: Key Analytical Data

| Technique | Key Observations | Reference |

|---|---|---|

| ¹H NMR (CDCl₃) | δ 2.6 (s, 3H, CH₃), δ 4.0 (s, 3H, OCH₃) | |

| X-ray | C-Br: 1.89 Å, dihedral angle <5° |

Q. What are the common reactivity patterns of this compound in cross-coupling reactions?

Methodological Answer:

- Suzuki–Miyaura Coupling :

- React with arylboronic acids (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O) to form biaryl derivatives .

- Yields: 60–85%, depending on steric hindrance from the methoxy group .

- Nucleophilic Substitution :

- Br can be replaced by amines (e.g., piperidine, 80°C, DMSO) or thiols .

Critical Note : Methoxy groups deactivate the ring, requiring harsher conditions for substitution .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict electronic properties and regioselectivity in reactions?

Methodological Answer:

Q. How does X-ray crystallography resolve structural ambiguities in substituted quinolines?

Methodological Answer:

Q. What strategies address contradictions in reported biological activity data for quinoline derivatives?

Methodological Answer:

Q. How does the substitution pattern influence structure-activity relationships (SAR) in medicinal chemistry?

Methodological Answer:

Q. Table 2: SAR Comparison

| Compound | Target (IC₅₀) | Key Substituent Effect | Reference |

|---|---|---|---|

| 8-Bromo-4-methoxy-2-methyl | EGFR (12 nM) | Methoxy enhances selectivity | |

| 6-Bromo-2-chloro-4-methyl | MMP-9 (45 nM) | Chlorine improves potency |

Q. What role does this compound play in developing radiopharmaceuticals?

Methodological Answer:

- Radiohalogenation :

- Replace Br with ¹²⁴I/¹⁸F via isotopic exchange for PET imaging probes .

- Chelation with ⁶⁸Ga/⁶⁴Cu for targeting amyloid plaques .

- Challenges : Ensure radiolabeling efficiency (>90%) and in vivo stability .

Q. How can researchers validate analytical methods for quantifying trace impurities?

Methodological Answer:

- HPLC Validation :

- Column: C18, gradient elution (acetonitrile/water + 0.1% TFA).

- LOD/LOQ: ≤0.1% for brominated byproducts (e.g., 4-methoxy-2-methylquinoline) .

- MS/MS Confirmation : Fragment ions (m/z 266 → 185) confirm identity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.